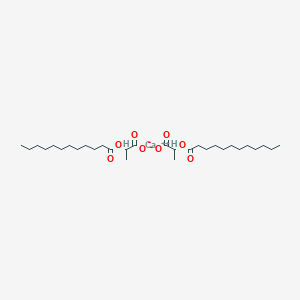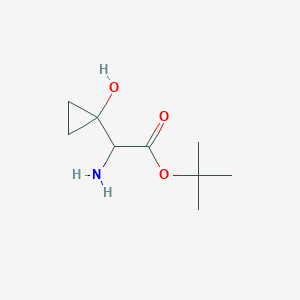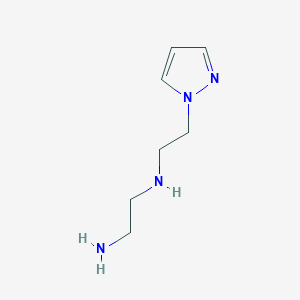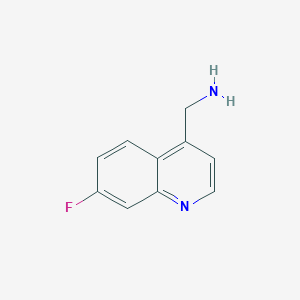
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is a compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methyl groups, as well as a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-2-methylpyrimidine, which is then subjected to further reactions to introduce the methyl and carbamimidothioate groups. The key steps in the synthesis include:
Ring Closure and Aromatization: Starting from acyclic precursors, the pyrimidine ring is formed through cyclization reactions.
S-methylation: Introduction of the methyl group via methylation reactions.
Formation of Guanidines: Reaction with suitable amines to form the carbamimidothioate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of key enzymes involved in metabolic pathways.
Interfering with DNA/RNA Synthesis: Affecting the synthesis and function of nucleic acids, leading to antimicrobial or antiplasmodial effects.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-aminomethyl-2-methylpyrimidine: Shares a similar pyrimidine core but differs in the functional groups attached.
2-amino-4-methylpyrimidine: Another aminopyrimidine derivative with different substituents.
Uniqueness
(4-amino-2-methylpyrimidin-5-yl)methyl N’-methylcarbamimidothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H13N5S |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
(4-amino-2-methylpyrimidin-5-yl)methyl N'-methylcarbamimidothioate |
InChI |
InChI=1S/C8H13N5S/c1-5-12-3-6(7(9)13-5)4-14-8(10)11-2/h3H,4H2,1-2H3,(H2,10,11)(H2,9,12,13) |
InChI Key |
NRHPKRHFCANZPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CSC(=NC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methoxybenzyl)-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B13118455.png)



![N-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)methyl)-2-(2-(trifluoromethyl)phenyl)quinazolin-4-amine](/img/structure/B13118467.png)








![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
